Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1258650-19-9 . It has a molecular weight of 247.7 and its IUPAC name is methyl 3-amino-2-(2-fluorobenzyl)propanoate hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 247.7 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like density, boiling point, and refractive index were not found in the available resources.Scientific Research Applications
Antidepressant Activity
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride has been explored for its antidepressant properties. A study by Yuan (2012) synthesized a compound related to this compound and tested its antidepressant activities in mice, suggesting potential for further investigation in this area (Tao Yuan, 2012).
Cardiovascular Effects
Research on compounds similar to this compound has shown effects on blood pressure. A study by Lands (1952) demonstrated that related compounds can act as pressor agents, affecting blood pressure and showing depressor effects in certain derivatives (A. M. Lands, 1952).
PET Imaging in Clinical Studies
A significant application is in the field of PET imaging. Luo et al. (2019) reported on the automated synthesis of a radiopharmaceutical for PET imaging, using a derivative of this compound, indicating its utility in clinical imaging studies (Zonghua Luo et al., 2019).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel chemical entities. For instance, Zhong et al. (1999) described an efficient synthesis of a key starting material for an orally active antagonist, using a process that involves a derivative of this compound (H. Zhong et al., 1999).
Antimalarial Activity
The compound has been involved in the synthesis of molecules with potential antimalarial activity. Werbel et al. (1986) synthesized a series of compounds, including derivatives of this compound, showing significant activity against resistant strains of malaria (L. M. Werbel et al., 1986).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRSKMVRCXADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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